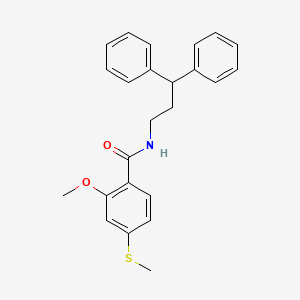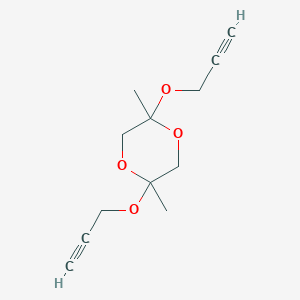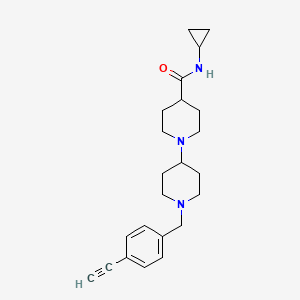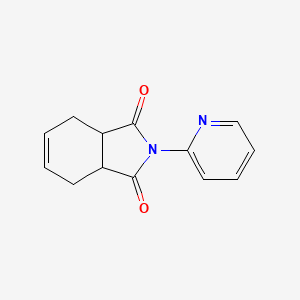![molecular formula C19H20ClFN4O2 B5214543 N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5214543.png)
N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide is a chemical compound that is commonly known as CFPP. It is a synthetic molecule that has been used in scientific research to study the mechanism of action of certain drugs. CFPP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. In recent years, CFPP has gained significant attention due to its potential therapeutic applications in the treatment of various diseases.
作用机制
CFPP is a potent inhibitor of the enzyme N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that are involved in a variety of physiological processes, including pain, inflammation, and mood regulation. By inhibiting N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide, CFPP increases the levels of endocannabinoids in the body, which can lead to the beneficial effects observed in preclinical studies.
Biochemical and Physiological Effects:
CFPP has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been found to increase the levels of endocannabinoids in the body, which can lead to analgesic, anxiolytic, and antidepressant effects. CFPP has also been found to have anti-inflammatory and anti-tumor properties, which may be due to its effects on the endocannabinoid system.
实验室实验的优点和局限性
CFPP has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide, which makes it a valuable tool for studying the endocannabinoid system. CFPP is also relatively stable and can be easily synthesized in large quantities. However, CFPP has some limitations for use in lab experiments. It is a synthetic molecule that may not accurately reflect the effects of endocannabinoids in the body. Additionally, CFPP has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.
未来方向
There are several future directions for research on CFPP. One area of interest is the potential therapeutic applications of CFPP in the treatment of various diseases, including anxiety, depression, and pain. Further research is needed to determine the safety and efficacy of CFPP in clinical settings. Another area of interest is the development of new compounds that target the endocannabinoid system. CFPP has provided valuable insights into the mechanism of action of N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide inhibitors, which may lead to the development of more effective and safer drugs in the future.
合成方法
The synthesis of CFPP involves several steps, starting with the reaction of 3-chloro-4-fluoroaniline with 2-pyrazinecarboxylic acid to form 3-chloro-4-fluoro-N-(2-pyrazinyl)aniline. This intermediate is then reacted with 4-piperidone hydrochloride to form N-(3-chloro-4-fluorophenyl)-3-(1-(2-pyrazinylcarbonyl)-4-piperidinyl)propanamide, which is then purified to obtain CFPP.
科学研究应用
CFPP has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including anxiety, depression, and pain. It has been shown to have anxiolytic, antidepressant, and analgesic effects in preclinical studies. CFPP has also been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of inflammatory and cancer-related conditions.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O2/c20-15-11-14(2-3-16(15)21)24-18(26)4-1-13-5-9-25(10-6-13)19(27)17-12-22-7-8-23-17/h2-3,7-8,11-13H,1,4-6,9-10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBJTOSMZQFNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{2-[(2,4-dichlorobenzyl)thio]acetyl}benzohydrazide](/img/structure/B5214461.png)
![3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5214467.png)

![3-methylbutyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5214488.png)
![1-isopropyl-2,6,6-trimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5214489.png)
![{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B5214492.png)
![4-(4-methylphenoxy)-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperidine trifluoroacetate](/img/structure/B5214494.png)


![3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5214518.png)


![4-chloro-N-({[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5214532.png)
![2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5214535.png)